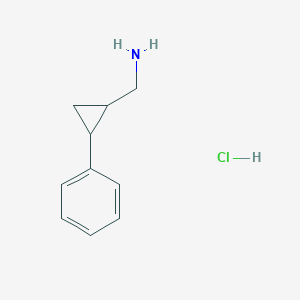

(2-Phenylcyclopropyl)methanamine hydrochloride

Description

Origin and Discovery of (2-Phenylcyclopropyl)methanamine Hydrochloride

The compound originated from systematic modifications of tranylcypromine (trans-2-phenylcyclopropylamine), a monoamine oxidase inhibitor first synthesized in the 1960s. Initial high-throughput screening campaigns identified 2-phenylcyclopropylmethylamine (2-PCPMA) derivatives as potent 5-HT~2C~ ligands, with the hydrochloride salt form improving solubility for pharmacological testing. PubChem records indicate formal registration of (2-phenylcyclopropyl)methanamine (CID 12370465) in 2007, though its experimental use predates this entry. Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C~10~H~13~N·HCl |

| Molecular weight | 183.68 g/mol |

| SMILES | Cl.C1C(C1C2=CC=CC=C2)CN |

| ChEMBL ID | CHEMBL1187354 |

The cyclopropane ring imposes torsional constraints that mimic bioactive conformations of endogenous neurotransmitters, while the benzylamine moiety facilitates receptor interactions.

Evolution of Research: From Trans-2-phenylcyclopropylamine to Modern Derivatives

Structural evolution progressed through three generations:

- First-generation : Tranylcypromine analogs with minimal substitutions (e.g., 3-fluorophenyl derivatives)

- Second-generation : 2-alkoxy-5-fluorophenyl variants with improved 5-HT~2C~ selectivity

- Third-generation : N-substituted and fluorocyclopropane derivatives optimizing brain penetrance

Critical advancements include introducing a 2-methoxy group (increasing cLogP from 1.59 to 2.07) and fluorination strategies that boosted blood-brain barrier permeability (LogBB from -0.04 to 0.26). The N-benzyl derivative (+)-19 achieved 24 nM EC~50~ at 5-HT~2C~ with >1000-fold selectivity over 5-HT~2B~.

Significance in Neuropharmacology Research

This scaffold enables precise dissection of 5-HT~2C~ receptor signaling through:

- Biased agonism : The N-methyl derivative (+)-15a shows exclusive G~q~ coupling (E~max~ = 71%) without β-arrestin recruitment

- Subtype selectivity : 5-HT~2C~ vs. 5-HT~2A~ selectivity ratios exceeding 300:1 in optimized analogs

- Behavioral modulation : Amphetamine hyperactivity suppression at 10 mg/kg doses in murine models

These properties make it indispensable for studying serotonin's role in addiction, depression, and metabolic regulation.

Development as a Privileged Scaffold for CNS Drug Design

The scaffold's success stems from three key attributes:

- Stereochemical control : Cyclopropane rigidity enforces optimal amine-phenyl dihedral angles (55–65°) for receptor docking

- Synthetic versatility : Modular synthesis allows parallel introduction of alkoxy, halogen, and N-alkyl groups

- ADMET optimization : Fluorine substitutions at C5 and cyclopropane positions reduce CYP450 metabolism (t~1/2~ >120 min in hepatocytes)

Recent work incorporates fluorinated cyclopropane rings (e.g., 1-fluorocyclopropyl analogs) to simultaneously enhance metabolic stability and brain penetration. The scaffold's adaptability continues to drive discovery of functionally selective CNS therapeutics.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-phenylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-7-9-6-10(9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFBVCYZPKNMIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of phenylcyclopropane with methanamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry

- Building Block in Synthesis : (2-Phenylcyclopropyl)methanamine hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique structural properties.

- Reactivity : The compound can undergo various chemical reactions, including oxidation and reduction, leading to the formation of cyclopropyl ketones or alcohols, respectively.

Biology

- Biological Activity : Research indicates that this compound exhibits significant activity at serotonin receptors, particularly the 5-HT2C receptor. It acts as an agonist with a preference for Gq signaling pathways over β-arrestin recruitment, which is essential for developing therapeutic agents targeting psychiatric disorders .

- Monoamine Oxidase Inhibition : The compound has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter breakdown. By inhibiting MAO, it may enhance the availability of neurotransmitters such as serotonin and dopamine, potentially impacting mood and behavior .

Medicine

- Therapeutic Potential : Investigations into this compound have revealed its potential therapeutic properties. It is being explored as a precursor in the synthesis of drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems .

Case Studies

Several studies have highlighted the efficacy of this compound in specific applications:

- 5-HT2C Agonists Development : A series of N-substituted derivatives were designed to enhance selectivity for the 5-HT2C receptor. For instance, compounds displaying EC50 values as low as 23 nM have been identified as highly selective agonists .

- Antipsychotic Activity : In an amphetamine-induced hyperactivity model, certain derivatives of this compound demonstrated significant antipsychotic-like activity, indicating their potential use in treating psychiatric disorders .

- Structure-Activity Relationship Studies : Ongoing research into fluorinated derivatives has shown improved potency and selectivity at serotonin receptors, contributing to the understanding of how structural modifications can enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of (2-Phenylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a serotonin receptor agonist, particularly targeting the 5-HT2C receptor. This interaction can modulate various physiological processes, including mood regulation and cognitive functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Phenylcyclopropyl)methanamine hydrochloride with structurally analogous compounds, focusing on molecular features, physicochemical properties, and applications:

Key Structural and Functional Comparisons

Cyclopropane vs. Other Ring Systems :

- The cyclopropane ring in (2-Phenylcyclopropyl)methanamine introduces angle strain , enhancing reactivity compared to saturated or aromatic scaffolds (e.g., tetrahydronaphthalene in EN300-6504615) .

- Stereoisomerism in methyl-substituted variants (e.g., CAS 1808843-59-5) may alter binding kinetics in chiral environments .

Fluorine atoms (e.g., in MFCD26407844) increase metabolic stability and lipophilicity, advantageous in drug design .

Molecular Weight and Solubility :

- Lower molecular weight compounds like 2-Phenyl-1-propanamine (171.67 g/mol) may exhibit better aqueous solubility compared to bulkier cyclopropane derivatives .

Biological Activity

(2-Phenylcyclopropyl)methanamine hydrochloride, also known as 2-PCPMA, has garnered significant attention in the field of medicinal chemistry due to its potential biological activity, specifically as a selective agonist for serotonin receptors. This article explores the compound's mechanisms of action, structure-activity relationships (SAR), and relevant case studies to illustrate its pharmacological profile.

The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT2C subtype. This compound acts as an agonist, which can modulate various physiological processes including mood regulation and cognitive functions.

Key Mechanisms:

- Serotonin Receptor Agonism : It selectively activates the 5-HT2C receptor, influencing neurotransmitter release and signaling pathways associated with mood and anxiety disorders.

- Monoamine Oxidase Inhibition : The compound may also inhibit monoamine oxidase activity, leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain.

Structure-Activity Relationship (SAR)

Understanding the SAR of (2-Phenylcyclopropyl)methanamine is crucial for optimizing its pharmacological properties. Research has shown that modifications to its structure can significantly enhance its selectivity and potency.

Notable Findings:

- N-Alkylation : Compounds with N-methyl or N-benzyl substitutions demonstrated enhanced selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B .

- Fluorination : Introducing fluorine atoms into the phenyl ring has been shown to improve brain penetrance and receptor binding affinity. For instance, fluorinated derivatives exhibited EC50 values below 15 nM at the 5-HT2C receptor while maintaining selectivity against other subtypes .

Example Structure-Activity Data Table

| Compound | EC50 (nM) | Selectivity (5-HT2C/5-HT2B) | Notes |

|---|---|---|---|

| N-Methyl Compound | 23 | High | Fully Gq-biased agonist |

| N-Benzyl Compound | 24 | Full | Significant antipsychotic activity |

| Fluorinated Derivative | <15 | Excellent | Enhanced brain penetrance |

Antipsychotic Drug-Like Effects

In a study involving an amphetamine-induced hyperactivity model, one of the N-benzyl derivatives showed significant antipsychotic-like activity, suggesting potential therapeutic applications in treating mood disorders . The findings indicate that these compounds could provide a novel approach to managing psychiatric conditions.

Neuropharmacological Applications

Research has indicated that this compound could serve as a valuable tool in neuropharmacology. Its ability to selectively target serotonin receptors positions it as a candidate for developing treatments for conditions such as depression and anxiety disorders. The functional selectivity observed in various derivatives highlights their potential utility in minimizing side effects associated with non-selective serotonergic agents .

Q & A

Q. What synthetic routes are commonly employed for synthesizing (2-phenylcyclopropyl)methanamine hydrochloride, and how do reaction conditions influence stereochemical outcomes?

The compound is typically synthesized via cyclopropanation of styrene derivatives followed by amine functionalization. For example, aromatic substitution screening of its analogs (e.g., trans isomers) involves introducing substituents to the phenyl ring to modulate electronic and steric effects . Reaction temperature and catalysts (e.g., chiral auxiliaries) critically influence stereochemistry, as seen in studies resolving trans-2-phenylcyclopropylamine hydrochloride . Methodological guidance:

- Use chiral HPLC or X-ray crystallography to confirm stereochemistry.

- Optimize cyclopropanation conditions (e.g., Simmons-Smith reaction) to control ring strain and regioselectivity.

Q. How can researchers validate the structural identity and purity of this compound?

Structural validation relies on:

- Exact mass analysis : Compare observed mass (e.g., 201.1311854 g/mol) with theoretical values using high-resolution mass spectrometry (HRMS) .

- NMR spectroscopy : Analyze cyclopropane ring protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) to confirm substitution patterns.

- Purity assessment : Employ reverse-phase HPLC with UV detection (λ ~254 nm) and cross-reference retention times with certified reference standards .

Advanced Research Questions

Q. How does the stereochemistry (cis vs. trans) of the cyclopropane ring impact biological activity, particularly in serotonin receptor binding?

The trans isomer (e.g., trans-2-phenylcyclopropylamine hydrochloride) demonstrates enhanced selectivity for 5-hydroxytryptamine 2C (5-HT2C) receptors over 5-HT2A/2B subtypes, as shown in agonist activity screens . Methodological considerations:

- Use molecular docking studies to model interactions between the cyclopropane ring and receptor binding pockets.

- Compare in vitro binding assays (e.g., radioligand displacement) for cis/trans isomers to quantify stereochemical effects on IC50 values.

Q. What analytical strategies resolve contradictions in metabolic stability data for this compound analogs?

Discrepancies in metabolic half-life (t1/2) may arise from cytochrome P450 (CYP) isoform-specific degradation. Recommendations:

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Key approaches include:

- Salt selection : Hydrochloride salts improve aqueous solubility compared to free bases, as evidenced by pharmacokinetic studies on related amines .

- Prodrug design : Introduce ester or amide prodrug moieties to enhance membrane permeability, followed by enzymatic cleavage in target tissues .

Methodological Challenges and Solutions

Q. What techniques mitigate degradation of this compound under experimental conditions?

The compound may degrade under acidic/basic conditions or via oxidation. Mitigation strategies:

Q. How should researchers address discrepancies in receptor binding data across different assay platforms?

Variability may stem from differences in cell lines (e.g., transfected HEK293 vs. neuronal primary cultures). Solutions:

- Standardize assay conditions (e.g., buffer pH, incubation time) across labs.

- Validate findings using orthogonal methods (e.g., calcium flux assays vs. cAMP measurement) .

Critical Considerations for Experimental Design

- Stereochemical purity : Always report enantiomeric excess (ee) for synthetic batches using chiral columns .

- Positive controls : Include known 5-HT2C agonists (e.g., WAY-163909) in binding assays .

- Stability monitoring : Perform forced degradation studies (e.g., heat, light) to establish shelf-life guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.